molecular formula C7H7O5- B1243029 2,4,6-Trioxoheptanoate

2,4,6-Trioxoheptanoate

Cat. No. B1243029
M. Wt: 171.13 g/mol
InChI Key: VAKFRAZWNDUNDE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trioxoheptanoate is a trioxo monocarboxylic acid anion. It derives from a heptanoate. It is a conjugate base of a 2,4,6-trioxoheptanoic acid.

Scientific Research Applications

Chemical Reactions and Synthesis

2,4,6-Trioxoheptanoate is involved in various chemical reactions and syntheses. For instance, methyl 3,4,6-trioxoheptanoate reacts with aromatic amines and cycloalkylketones, leading to the formation of compounds studied using IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis (Mukovoz et al., 2017). Another study involved the synthesis of triorganotin 3,6-dioxaheptanoates and 3,6,9-trioxadecanoates, characterized by NMR, mass spectroscopy, and their in vitro antitumor activity was investigated (Kemmer et al., 1998).

Organic Chemistry and Medicinal Applications

In organic chemistry, 2,4,6-trioxoheptanoate derivatives are used in the regioselective synthesis of pyrazolo[1,5-c]pyrimidines, which are significant in medicinal chemistry (Usachev et al., 2012). Additionally, trioxoheptanoate compounds play a role in the synthesis of 1,2,4-trioxepanes, which offer potential as acid-stable protective groups for carbonyl compounds (Ahmed & Dussault, 2004).

Radiopharmaceuticals and Antimalarial Research

The trioxoheptanoate structure is also relevant in the synthesis of radiopharmaceuticals. Re(VII) and Tc(VII) trioxo complexes, stabilized by tridentate ligands, have been studied for their potential in this field due to their stability in biological environments (Hahn et al., 2014). Moreover, 1,2,4-trioxolanes, a related class of compounds, have been investigated for their antimalarial action, providing insights into new therapeutic avenues (Hartwig et al., 2011).

Material Science and Structural Analysis

In material science, 2,4,6-trioxoheptanoate derivatives are involved in synthesizing low-molar-mass amorphous materials with applications in optoelectronics (Lygaitis et al., 2004). Additionally, the structural transformation and absorption properties of related compounds under high pressure have been studied, contributing to our understanding of material behavior under extreme conditions (Ma et al., 2019).

Environmental and Biological Studies

Finally, the biotransformation of fluorotelomer alcohols in river sediment systems has been examined, indicating the environmental impact and fate of such compounds (Zhao et al., 2013).

properties

Molecular Formula

C7H7O5-

Molecular Weight

171.13 g/mol

IUPAC Name

2,4,6-trioxoheptanoate

InChI

InChI=1S/C7H8O5/c1-4(8)2-5(9)3-6(10)7(11)12/h2-3H2,1H3,(H,11,12)/p-1

InChI Key

VAKFRAZWNDUNDE-UHFFFAOYSA-M

SMILES

CC(=O)CC(=O)CC(=O)C(=O)[O-]

Canonical SMILES

CC(=O)CC(=O)CC(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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